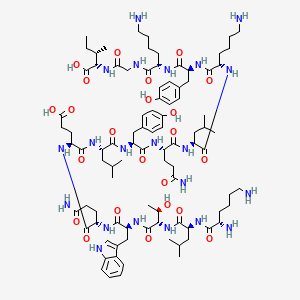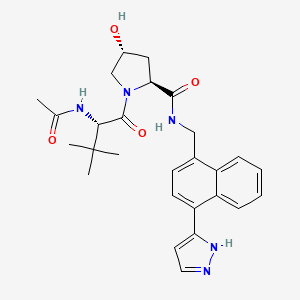
2'-O-Methyladenosine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Methyladenosine-d3 is a deuterium-labeled derivative of 2’-O-Methyladenosine. This compound is a methylated adenine residue, commonly found in the urine of both normal individuals and those with adenosine deaminase deficiency. It exhibits unique hypotensive activities, making it a compound of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyladenosine-d3 involves the methylation of adenosine. A simple and effective method includes treating adenosine with methyl iodide in an anhydrous alkaline medium at 0 degrees Celsius for 4 hours. The major products of this reaction are monomethylated adenosine at either the 2’-O or 3’-O position, with a preference for the 2’-O position. The monomethylated adenosine is then isolated using silica gel column chromatography and further purified by crystallization in ethanol .
Industrial Production Methods: While specific industrial production methods for 2’-O-Methyladenosine-d3 are not widely documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of deuterium labeling adds complexity and requires specialized equipment and reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-O-Methyladenosine-d3 primarily undergoes methylation reactions. It can also participate in various biochemical reactions involving nucleosides, such as phosphorylation and glycosylation.
Common Reagents and Conditions:
Methylation: Methyl iodide in an anhydrous alkaline medium.
Phosphorylation: Typically involves adenosine triphosphate (ATP) and specific kinases.
Glycosylation: Involves glycosyltransferases and nucleotide sugars.
Major Products:
Methylation: 2’-O-Methyladenosine-d3.
Phosphorylation: 2’-O-Methyladenosine-d3 monophosphate, diphosphate, or triphosphate.
Glycosylation: Glycosylated derivatives of 2’-O-Methyladenosine-d3.
Applications De Recherche Scientifique
2’-O-Methyladenosine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in RNA modification and its effects on gene expression and regulation.
Medicine: Investigated for its potential hypotensive effects and its role in adenosine deaminase deficiency.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications .
Mécanisme D'action
The mechanism of action of 2’-O-Methyladenosine-d3 involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methylation at the 2’-O position of adenosine affects the interaction of RNA with various proteins and enzymes, thereby modulating gene expression and cellular functions. The compound’s hypotensive effects are likely due to its interaction with adenosine receptors and subsequent signaling pathways .
Comparaison Avec Des Composés Similaires
2’-O-Methyladenosine: The non-deuterated form of 2’-O-Methyladenosine-d3, also found in urine and exhibits similar biological activities.
N6,2’-O-Dimethyladenosine: Another methylated adenosine derivative with distinct methylation at both the N6 and 2’-O positions, involved in RNA modification and regulation
Uniqueness: 2’-O-Methyladenosine-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and advanced spectroscopic analyses. This labeling provides enhanced stability and allows for precise tracking in metabolic and biochemical studies.
Propriétés
Formule moléculaire |
C11H15N5O4 |
|---|---|
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7?,8+,11-/m1/s1/i1D3 |
Clé InChI |
FPUGCISOLXNPPC-QCYBPOKRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)
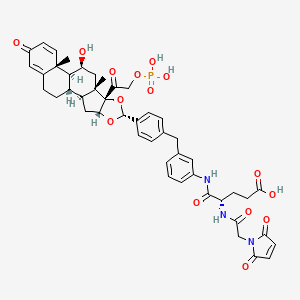

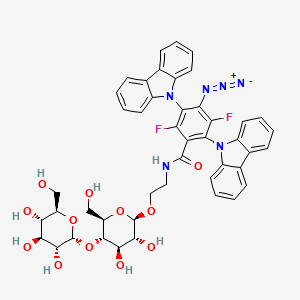
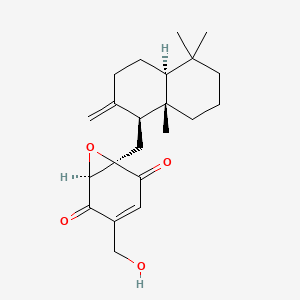
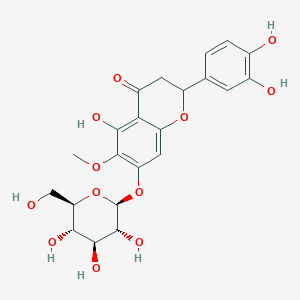
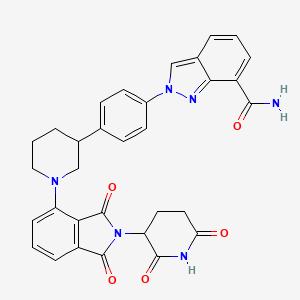
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)
